molecular formula C7H11Cl2N3 B7987192 N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride

Cat. No.: B7987192
M. Wt: 208.09 g/mol
InChI Key: MMYAUCYKDKTHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H11Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride typically involves the reaction of 3-chloropyrazine with ethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropyrazine-2-methanamine hydrochloride
  • 2-aminomethyl-3-chloropyrazine hydrochloride
  • 3-chloro-2-pyrazinemethanamine hydrochloride

Uniqueness

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and other specialized organic compounds .

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3.ClH/c1-2-9-5-6-7(8)11-4-3-10-6;/h3-4,9H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYAUCYKDKTHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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